molecular formula C9H14ClF2NO2 B2704954 (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride CAS No. 2445749-98-2

(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride

Cat. No. B2704954
M. Wt: 241.66
InChI Key: BYFXYCIPBQUZMW-IMDDLPMTSA-N
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Description

The compound “(1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride” is a derivative of the 3-azabicyclo[3.3.1]nonane structure . It’s a complex organic compound with potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for “(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride” were not found, similar compounds such as 3-azabicyclo[3.3.1]nonane derivatives have been synthesized through Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds .

Scientific Research Applications

Enantioselective Synthesis and Molecular Complexity

The enantioselective synthesis of related azabicyclo compounds demonstrates the capacity for stereochemical control and the production of molecules with complex structures, such as (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, which showcases the utility of these compounds in generating molecular complexity, particularly in the development of tripeptides (Garrido, Nieto, & Díez, 2013).

Electrochemical Fluorination and Perfluorobicyclic Ethers

Electrochemical fluorination techniques applied to α-cyclohexenyl-substituted carboxylic esters lead to the synthesis of perfluorobicyclic ethers, illustrating the chemical versatility and reactivity of these compounds. This process highlights their potential in synthesizing novel fluorinated organic compounds with possible applications in material science and pharmaceuticals (Abe, Hayashi, Baba, & Nagase, 1984).

Rigid Dipeptide Mimetics

The synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester demonstrates the application of these compounds as rigid dipeptide mimetics. These compounds are valuable in the study of peptide structure and function, offering potential in drug discovery for mimicking or modulating biological peptides (Mulzer, Schülzchen, & Bats, 2000).

Conformational Studies and Pharmacological Applications

Research on esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol incorporates structural, conformational, and pharmacological studies, indicating a broad interest in understanding the physical properties of these compounds and their potential pharmacological applications. The detailed NMR spectroscopy and crystal structure analysis contribute to the foundational knowledge necessary for the design of bioactive molecules (Fernández et al., 1995).

Synthesis of Constrained Peptidomimetic Compounds

The efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid showcases the use of these bicyclic compounds in creating peptidomimetics. This synthesis strategy highlights the relevance of azabicyclo compounds in medicinal chemistry, providing tools for the development of novel therapeutic agents with improved biological stability and specificity (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

properties

IUPAC Name

(1R,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2.ClH/c10-9(11)6-1-5(8(13)14)2-7(9)4-12-3-6;/h5-7,12H,1-4H2,(H,13,14);1H/t5?,6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFXYCIPBQUZMW-FXFNDYDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CNCC1C2(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H](C2(F)F)CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride

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